1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

Description

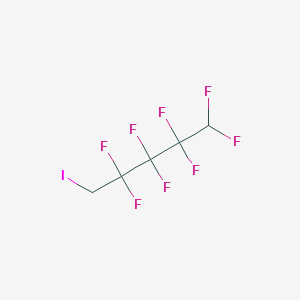

Chemical Formula: C₅H₃F₈I (ICH₂(CF₂)₃CHF₂)

CAS Number: 678-74-0

This compound is a highly fluorinated iodinated alkane characterized by eight fluorine atoms and one iodine atom positioned on the terminal carbon of a pentane backbone. The extensive fluorination confers chemical inertness, thermal stability, and low surface tension, while the iodine atom introduces reactivity for applications in organic synthesis, radiopharmaceuticals, or as a surfactant precursor. Its molecular weight is approximately 344 g/mol, calculated from its formula (I: 127 g/mol; CF₂: 50 g/mol; CHF₂: 53 g/mol; CH₂: 14 g/mol) .

Propriétés

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-5-iodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F8I/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGYSVVJRMSEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F8I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379731 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-74-0 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 678-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane (CAS Number: 678-74-0) is a halogenated hydrocarbon with significant potential in various research applications. Its molecular formula is CHFI, and it has a molecular weight of 341.97 g/mol. This compound is characterized by its unique structure that includes multiple fluorine atoms and an iodine atom, which may influence its biological activity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHFI |

| Molecular Weight | 341.97 g/mol |

| CAS Number | 678-74-0 |

| Purity | ≥ 95% |

| Density | 2.061 g/mL at 25 °C |

| Boiling Point | 81-82 °C (120 mmHg) |

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in biochemical research and toxicology. The compound's halogenated nature may confer specific interactions with biological molecules.

Toxicological Profile

The compound is classified as an irritant under the GHS hazard classification system. Its effects on human health and the environment require careful handling and further investigation to understand its toxicological profile fully .

Case Studies and Research Findings

- Biochemical Applications : The compound has been utilized in proteomics research to study protein interactions and functions. Its unique chemical properties allow for specific labeling and tracking of biomolecules in various assays .

- Environmental Impact : Studies on similar halogenated compounds indicate that they may persist in the environment and bioaccumulate in organisms. Research into the degradation pathways of such compounds is essential to assess their ecological risks .

- Pharmacological Potential : While direct studies on the pharmacological effects of this compound are scarce, compounds with similar structures have shown antimicrobial and antifungal properties. This suggests a potential for further exploration in drug development .

The mechanisms through which this compound exerts its biological effects are not well-defined due to limited research. However, its structure suggests possible interactions with cellular membranes and proteins due to the presence of fluorine atoms which can alter lipid bilayer properties.

Applications De Recherche Scientifique

Chemical Synthesis

1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is primarily utilized in organic synthesis. Its structure allows it to serve as a versatile reagent for the introduction of fluorinated groups into organic molecules. This capability is particularly valuable in the development of pharmaceuticals and agrochemicals where fluorine atoms can enhance biological activity and stability.

The compound has potential applications in biochemical research. Its unique halogenated structure can facilitate specific interactions with proteins and other biomolecules.

Case Studies

- Proteomics : Researchers have utilized this compound in proteomics to study protein interactions and functions. The compound's ability to label biomolecules makes it useful for tracking and analyzing protein dynamics in various assays.

- Toxicology : Studies on similar halogenated compounds indicate that they may have significant implications for understanding environmental toxicology and bioaccumulation processes. Further research is necessary to elucidate the specific biological effects of this compound.

Environmental Impact Studies

Given the environmental persistence of halogenated hydrocarbons, research into the degradation pathways of this compound is crucial. Understanding how such compounds interact with ecosystems can inform regulatory decisions regarding their use and disposal.

Research Insights

- Bioaccumulation Potential : Investigations into the environmental impact of similar compounds suggest that they may bioaccumulate in organisms. This necessitates comprehensive studies to assess ecological risks associated with their use.

Potential Applications

- Drug Development : The compound's unique properties warrant further exploration in drug design and development processes where fluorine substitution may enhance therapeutic efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Findings

Fluorination vs. Reactivity: The heptafluoro analog (C₅H₃F₇I) exhibits higher reactivity than the target compound due to fewer fluorine atoms, making it more susceptible to nucleophilic attack . The undecafluoro derivative (C₅F₁₁I) is more inert and hydrophobic, ideal for non-stick coatings or fire-retardant materials .

Functional Group Influence: Replacement of iodine with a vinyloxy group (C₇H₆F₈O) reduces density (1.532 g/cm³) and boiling point (133°C) compared to iodinated analogs, enhancing suitability as a solvent . The hydroxyl group in octafluoro-pentanol (C₅H₄F₈O) increases polarity (bp 140–142°C) and solubility in polar solvents, critical for emulsifiers .

Fluorinated alcohols (e.g., C₅H₄F₈O) carry warnings for skin/eye irritation (H315, H319, H335) .

Méthodes De Préparation

Summary Table of Preparation Conditions

| Step | Starting Material / Intermediate | Reaction Conditions | Catalyst / Reagents | Reaction Time | Purification Method | Analytical Confirmation |

|---|---|---|---|---|---|---|

| 1 | Partially fluorinated iodopentane | 25°C to 100°C heating | Phase transfer catalyst, elimination reactant | 4-16 hours | Distillation | GC/MS, NMR |

| 2 | Fluoroethylene gas addition in autoclave | 50°C to 120°C, pressurized | Catalyst, fluoroethylene gas | 4-16 hours | Distillation | GC/MS, NMR |

| 3 | Intermediate fluorinated iodides | 60°C to 195°C heating | Catalyst | 15-21 hours | Distillation | GC/MS, NMR |

Research Findings and Analytical Data

The product 1,1,2,2,3,3,4,4-octafluoro-5-iodopentane is confirmed by GC/MS and NMR spectroscopy, which verify the fluorine and iodine substitution pattern on the pentane backbone.

The reaction yields are optimized by controlling temperature, catalyst concentration, and reaction time, with distillation used to achieve high purity.

The use of phase transfer catalysts and elimination reactants is critical to facilitate the fluorination and iodination steps efficiently.

The compound’s unique fluorinated structure makes it valuable for organic synthesis applications, including as an intermediate in the preparation of more complex fluorinated molecules.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane, and how do fluorination methods influence yield?

Methodological Answer:

Synthesis typically involves radical fluorination or nucleophilic substitution. For example:

- Radical Fluorination: Fluorinating agents like CoF₃ or XeF₂ can replace hydrogen atoms in iodopentane precursors under controlled conditions (e.g., UV irradiation). Challenges include managing exothermic reactions and iodine stability.

- Nucleophilic Substitution: Using KI in fluorinated solvents (e.g., HFIP) to substitute hydroxyl or halide groups with iodine.

Purification:

- Fractional Distillation: Effective due to the compound’s high volatility (boiling point ~120–150°C, estimated via analogy to similar fluorocarbons in ).

- HPLC with Fluorinated Stationary Phases: Ensures separation from perfluorinated byproducts .

Key Considerations:

- Monitor iodine’s susceptibility to elimination under harsh conditions.

- Use inert atmospheres (N₂/Ar) to prevent oxidative degradation .

Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

Validation:

- Cross-reference with computational spectra (e.g., DFT-calculated ¹⁹F shifts) to resolve ambiguities .

How does the compound’s stability vary under different storage conditions?

Methodological Answer:

| Factor | Impact | Recommended Protocol |

|---|---|---|

| Light | UV-induced C-I bond cleavage | Store in amber glass, away from UV sources. |

| Temperature | Thermal decomposition above 80°C | Refrigerate (4°C) for long-term storage. |

| Moisture | Hydrolysis of C-I bond | Use desiccants (e.g., molecular sieves) in sealed containers . |

Experimental Validation:

Advanced Research Questions

What mechanistic insights explain iodine’s role in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Theoretical Framework: Density Functional Theory (DFT) studies reveal iodine’s polarizable electron cloud facilitates SN2 mechanisms, while bulky fluorinated chains favor SN1 pathways .

- Experimental Validation:

Contradictions in Literature:

- Discrepancies in activation energies may arise from solvent polarity (e.g., fluorinated solvents vs. DMSO). Reconcile via multivariate analysis (e.g., factorial design in ).

How can computational models predict the compound’s physicochemical properties for material science applications?

Methodological Answer:

Validation:

- Compare predicted vs. experimental DSC data (e.g., glass transition temperature).

How can researchers resolve contradictions in reported reactivity data (e.g., competing elimination vs. substitution pathways)?

Methodological Answer:

- Systematic Approach:

Case Study:

- Conflicting reports on iodine’s leaving-group ability may stem from solvent dielectric effects. Test in perfluorinated ethers vs. acetonitrile .

What role does this compound play in designing fluorinated surfactants or hydrophobic coatings?

Methodological Answer:

- Applications:

- Surfactants: The iodine terminus allows post-functionalization (e.g., thiol-ene “click” chemistry) to attach hydrophilic head groups.

- Coatings: Low surface energy (γ ≈ 12 mN/m) enhances water repellency.

Experimental Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.